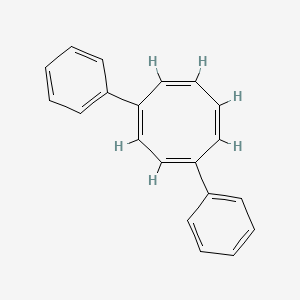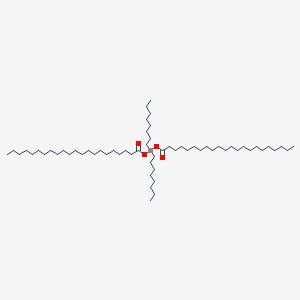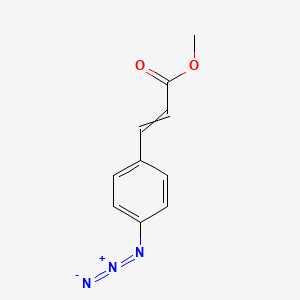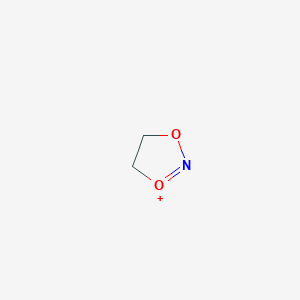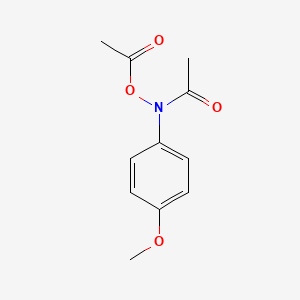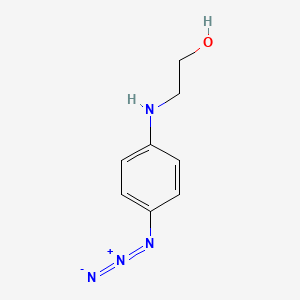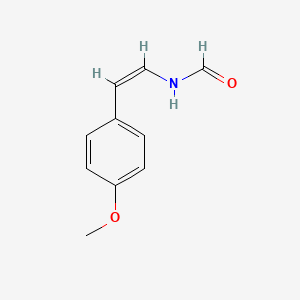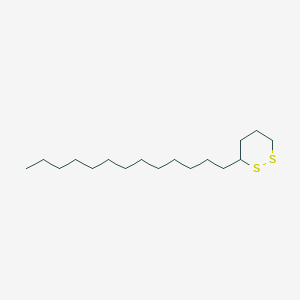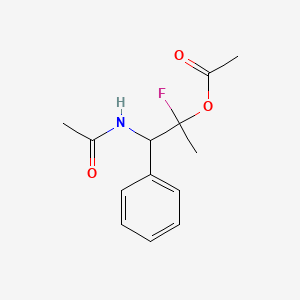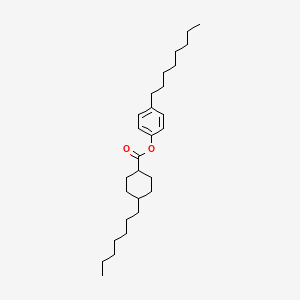
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate is an organic compound with the molecular formula C30H48O2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with 4-octylphenol and the cyclohexane ring is substituted with a heptyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenyl 4-heptylcyclohexane-1-carboxylate typically involves the esterification of 4-octylphenol with 4-heptylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and materials, such as liquid crystals and surfactants.
Mécanisme D'action
The mechanism of action of 4-Octylphenyl 4-heptylcyclohexane-1-carboxylate involves its interaction with lipid membranes. The compound’s amphiphilic structure allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Octylphenyl 4-heptylcyclohexane-1-carboxylate: Similar in structure but with different alkyl chain lengths or substituents.
Cyclohexanecarboxylic acid derivatives: Compounds with similar cyclohexane-based structures but different esterifying groups.
Uniqueness
This compound is unique due to its specific combination of alkyl chains and ester linkage, which imparts distinct physicochemical properties. Its ability to interact with lipid membranes sets it apart from other cyclohexanecarboxylic acid derivatives, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
129412-04-0 |
|---|---|
Formule moléculaire |
C28H46O2 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(4-octylphenyl) 4-heptylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C28H46O2/c1-3-5-7-9-11-13-15-25-18-22-27(23-19-25)30-28(29)26-20-16-24(17-21-26)14-12-10-8-6-4-2/h18-19,22-24,26H,3-17,20-21H2,1-2H3 |
Clé InChI |
KOUJRRHLYQCDLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



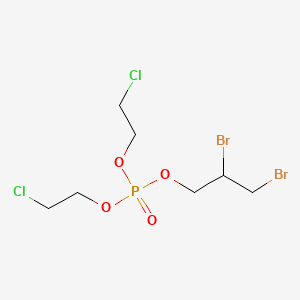

![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)
